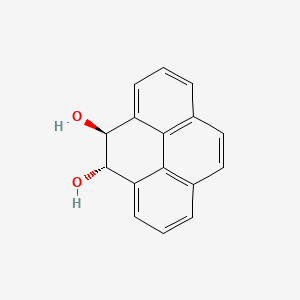
trans-4,5-Dihydro-4,5-dihydroxypyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4,5-Dihydroxy-4,5-dihydropyrene is a member of phenanthrenes.
Wissenschaftliche Forschungsanwendungen
Fungal Metabolism and Environmental Detoxification
- Study Context: Research by Lange et al. (1994) focused on the metabolism of pyrene, a polycyclic aromatic hydrocarbon, by the plant-inhabiting basidiomycete Crinipellis stipitaria JK364. This study is significant for understanding the role of fungi in detoxifying environmental pollutants.
- Key Findings: The study found that the fungus metabolized pyrene into various metabolites, including trans-4,5-dihydro-4,5-dihydroxypyrene. This discovery highlights a novel pathway of fungal metabolism and its potential in bioremediation of polluted environments.
Mutagenicity Enhancement in Bacterial Studies
- Study Context: The study by Okamoto & Yoshida (1981) explored the interaction of hydroxypyrenes, including trans-4,5-dihydro-4,5-dihydroxypyrene, with other compounds in bacterial systems.
- Key Findings: The research demonstrated that hydroxypyrenes could enhance the mutagenicity of certain compounds. This finding is crucial for understanding the carcinogenic potential of environmental pollutants and their interactions.
Metabolic Studies and Carcinogen Research
- Study Context: In the field of cancer research, the synthesis of metabolites of 1-nitropyrene (a known carcinogen) was investigated by El-Bayoumy et al. (1986). This study is pertinent for understanding how carcinogens are metabolized in organisms.
- Key Findings: One of the synthesized metabolites was trans-4,5-dihydro-4,5-dihydroxypyrene, providing insights into the metabolic pathways of carcinogens and their potential biological impacts.
Hepatic Metabolism and Drug Interaction Studies
- Study Context: The work by Howard et al. (1985) compared in vitro and in vivo metabolism of the carcinogen 1-nitropyrene in the liver, shedding light on metabolic processes relevant to pharmacology and toxicology.
- Key Findings: They discovered that trans-4,5-dihydro-4,5-dihydroxypyrene was one of the metabolites formed, indicating its role in the hepatic metabolism of certain carcinogens.
Enzymatic Metabolism and Environmental Pollutants
- Study Context: Research on the biotransformation of environmental pollutants was conducted by Eaton & Nitterauer (1994), focusing on the degradation of benzothiophene by specific bacteria.
- Key Findings: Their findings included the identification of trans-4,5-dihydro-4,5-dihydroxypyrene as a metabolite, contributing to our understanding of microbial pathways in pollutant degradation.
Eigenschaften
CAS-Nummer |
56183-12-1 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(4S,5S)-4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H/t15-,16-/m0/s1 |
InChI-Schlüssel |
NIUGQCSXPHANNG-HOTGVXAUSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)[C@@H]([C@H](C4=CC=CC(=C43)C=C2)O)O |
SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Andere CAS-Nummern |
56183-12-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



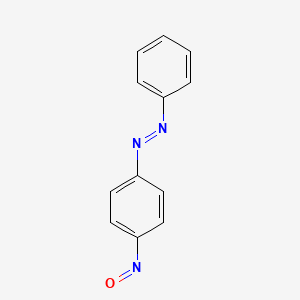


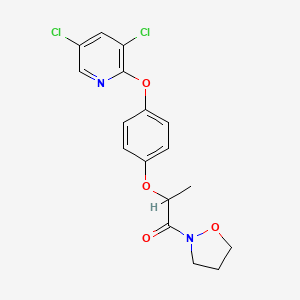



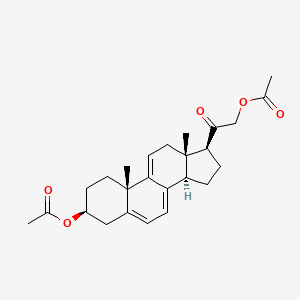
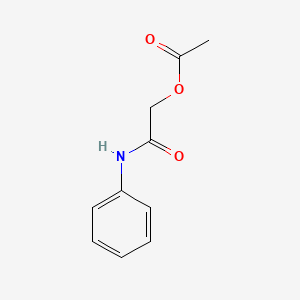

![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)
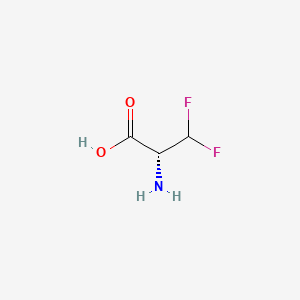
![[11-Acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate](/img/structure/B1222938.png)
